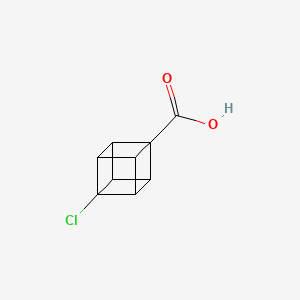

4-Chlorocubane-1-carboxylic acid

Description

The Cubane (B1203433) Scaffold as a Rigid Platform and Benzene (B151609) Bioisostere in Chemical Research

The rigid, cage-like structure of the cubane molecule is not just a chemical curiosity; it serves as a valuable scaffold in various areas of chemical research. Its three-dimensional and inflexible nature allows for the precise positioning of functional groups in space. scientificupdate.com One of the most significant applications of the cubane scaffold is as a bioisostere for the benzene ring. nih.govtcichemicals.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological or physical properties to a chemical compound. The diagonal distance across the cubane skeleton is remarkably similar to the diameter of a benzene ring, making it an excellent geometric mimic. tcichemicals.comacs.org Replacing a planar benzene ring with a non-planar, sp3-hybridized cubane can lead to improved pharmacokinetic properties in drug candidates, such as enhanced solubility and metabolic stability, without losing the desired biological activity. nih.govacs.orgprinceton.edu

Significance of Functionalized Cubane Derivatives in Advanced Organic Chemistry

The ability to attach various functional groups to the cubane core has unlocked a wide range of applications for these unique molecules. Functionalized cubane derivatives are crucial building blocks in medicinal chemistry, materials science, and the development of high-energy-density materials. scientificupdate.comacs.org The synthesis of these derivatives has been a key area of research, with a focus on developing methods to introduce functional groups at specific positions on the cubane cage. acs.orgnih.gov The commercially available dimethyl cubane-1,4-dicarboxylate serves as a common starting material for creating a diverse array of functionalized cubanes. acs.orgnih.gov Research has explored various synthetic strategies, including radical-mediated processes and ortho-lithiation, to access mono-, di-, and even tri-substituted cubane derivatives. acs.orgsci-hub.se

Overview of Halogenated Cubane Carboxylic Acids in Contemporary Research

Among the various functionalized cubanes, halogenated cubane carboxylic acids represent a particularly interesting subclass. The introduction of halogen atoms to the cubane framework allows for the fine-tuning of its geometric and electronic properties. acs.orgnih.gov This has potential applications in medicinal chemistry and supramolecular chemistry, where precise control over molecular shape and interactions is paramount. acs.orgnih.gov While methods for synthesizing fluorinated, brominated, and iodinated cubane dicarboxylic acids have been developed, the chlorinated analogues were, until recently, not described in the scientific literature. acs.orgnih.gov The study of these halogenated derivatives provides valuable insights into the reactivity and properties of the cubane system. nih.gov

Academic Research Focus and Scope for 4-Chlorocubane-1-carboxylic Acid

Recent academic research has begun to fill the knowledge gap regarding chlorinated cubane carboxylic acids. A key focus has been the synthesis and characterization of these compounds, including 4-Chlorocubane-1-carboxylic acid. acs.orgnih.gov This research involves developing synthetic protocols, such as radical chlorination, to introduce chlorine atoms onto the cubane core. acs.orgnih.gov A significant part of this research is the detailed analysis of the resulting products, including their spectroscopic properties and structural confirmation through techniques like X-ray diffraction. acs.orgnih.gov The study of these molecules also extends to understanding their chemical properties, such as acidity, and their potential as building blocks for more complex molecular architectures. acs.orgnih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

4-chlorocubane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGGYQLCQAJNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Chlorocubane 1 Carboxylic Acid

Evolution of Cubane-1,4-dicarboxylic Acid Synthesis as a Precursor

The journey to 4-chlorocubane-1-carboxylic acid begins with the synthesis of its parent compound, cubane-1,4-dicarboxylic acid. The development of efficient and scalable methods for producing this key intermediate has been a significant focus of research since the first successful synthesis of the cubane (B1203433) structure.

Key Methodological Advances in the Preparation of Core Cubane Scaffolds

The first synthesis of the cubane skeleton was accomplished in 1964 by Philip E. Eaton and Thomas W. Cole. ic.ac.ukic.ac.ukwikipedia.org Their classic multi-step synthesis starts from 2-cyclopentenone and involves a key photochemical [2+2] cycloaddition to form the cage-like structure. wikipedia.org A crucial step in this pathway is a Favorskii rearrangement that leads to the formation of the cubane carboxylic acid. wikipedia.org

A more practical laboratory-scale synthesis of disubstituted cubanes, including the 1,4-dicarboxylic acid, involves the bromination of the ethylene (B1197577) ketal of cyclopentanone. wikipedia.org This leads to a tribromocyclopentanone derivative, which then undergoes dehydrobromination and a Diels-Alder dimerization. wikipedia.org

Development of Scalable Synthetic Routes for Dicarboxylate Intermediates

The transition from laboratory-scale synthesis to larger, more practical quantities of cubane-1,4-dicarboxylic acid and its derivatives has been a critical development. Researchers have focused on optimizing existing methods to make these compounds more accessible for further applications. The synthesis of dimethyl cubane-1,4-dicarboxylate, a key building block, has been scaled up to the kilogram level. acs.orgresearchgate.netsciencemadness.org This has been achieved through a partially telescoped, 8-step process with minimal purification of intermediates, starting from cyclopentanone. sciencemadness.orgresearchgate.net

Continuous-flow photochemistry has also been employed to scale up the key [2+2] photocycloaddition step, allowing for the decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate. soton.ac.uk These scalable processes have made cubane-1,4-dicarboxylic acid and its esters more readily available for the synthesis of functionalized derivatives like 4-chlorocubane-1-carboxylic acid. ic.ac.ukacs.org

Regioselective Functionalization of the Cubane Cage

With a reliable supply of cubane-1,4-dicarboxylic acid, the next challenge lies in the selective introduction of a chlorine atom at the C4 position. This is typically achieved through radical chlorination strategies.

Radical Chlorination Strategies for Introducing Halogen Substituents

Radical substitution on the cubane framework is a known method for introducing functional groups. ic.ac.uk However, controlling the extent of substitution is often a challenge, as these reactions can lead to mixtures of mono- and polysubstituted products. ic.ac.uk For the targeted synthesis of 4-chlorocubane-1-carboxylic acid, the conditions for radical chlorination must be carefully optimized.

A recent study reported the UV-light initiated radical chlorination of dimethyl cubane-1,4-dicarboxylate using tert-butyl hypochlorite (B82951) (t-BuOCl) in carbon tetrachloride at 0 °C. acs.orgnih.gov This method was found to be effective in introducing chlorine atoms onto the cubane cage. acs.orgnih.gov The reaction proceeds through the formation of a chlorine radical which abstracts a hydrogen atom from the cubane cage, followed by reaction of the resulting cubyl radical with t-BuOCl to yield the chlorinated product. acs.orgnih.gov

Control over Mono- and Dichlorination Patterns in Cubane-1,4-dicarboxylic Acid Derivatives

The radical chlorination of dimethyl cubane-1,4-dicarboxylate preferentially yields the monochlorinated product, dimethyl 2-chlorocubane-1,4-dicarboxylate, in approximately 70% yield. acs.orgnih.govacs.orgnih.govresearchgate.net This monochlorinated derivative is accompanied by a mixture of four dichlorinated derivatives, which account for about 20% of the total product. acs.orgnih.govacs.orgnih.govresearchgate.net The exact positions of the chlorine atoms in these products have been confirmed by X-ray diffraction analysis of their single crystals. acs.orgnih.govacs.orgnih.govresearchgate.net

The distribution of the dichlorinated products from the subsequent halogenation of the monochlorinated species was found to be in an approximate ratio of 4:1:3.5 for the different isomers. acs.orgnih.gov By carefully controlling the reaction conditions, the formation of the desired monochlorinated product can be maximized.

Derivatization Pathways to 4-Chlorocubane-1-carboxylic Acid

The final step in the synthesis is the conversion of the chlorinated diester intermediate to the target carboxylic acid.

The monochlorinated diester, dimethyl 2-chlorocubane-1,4-dicarboxylate, can be hydrolyzed to the corresponding dicarboxylic acid, 2-chlorocubane-1,4-dicarboxylic acid (which is the same as 4-chlorocubane-1-carboxylic acid, with the numbering of the cubane cage being relative). acs.org This hydrolysis is typically carried out using a base such as lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. acs.org This final step yields the desired 4-chlorocubane-1-carboxylic acid as a white crystalline solid. acs.org

The chlorinated derivatives, including 4-chlorocubane-1-carboxylic acid, have been shown to possess high thermal stability, with decomposition occurring above 250 °C. nih.govacs.orgnih.govmanchester.ac.uk

Data Tables

Table 1: Product Distribution in the Radical Chlorination of Dimethyl Cubane-1,4-dicarboxylate

| Product | Yield (%) |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | ~70 |

| Dichlorinated derivatives (total) | ~20 |

Data sourced from a study on the radical chlorination of cubane-1,4-dicarboxylic acid. acs.orgnih.govacs.orgnih.govresearchgate.net

Table 2: Acidity Constants (pKa) of Chlorinated Cubane-1,4-dicarboxylic Acids in Water

| Compound | pKa1 | pKa2 |

| Monochlorinated cubane dicarboxylate | 3.17 ± 0.04 | 4.09 ± 0.05 |

| Dichlorinated cubane dicarboxylates | ~2.71 ± 0.05 | ~3.75 ± 0.05 |

Acidity constants were determined by capillary electrophoresis. acs.orgnih.govacs.orgnih.govresearchgate.net

Ester Hydrolysis and Carboxylic Acid Formation from Halogenated Cubane Esters

The hydrolysis of a cubane ester to its corresponding carboxylic acid is a fundamental transformation in the synthesis of cubane derivatives. This process is particularly crucial when a precursor, such as a halogenated cubane ester, is the direct product of a preceding reaction. The conversion of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.orgnih.gov

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. libretexts.org To drive the equilibrium towards the carboxylic acid and alcohol products, a large excess of water is typically used. nih.gov

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that goes to completion. chemguide.co.uk The ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide, which results in the formation of a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk Subsequent acidification of the carboxylate salt is necessary to yield the final carboxylic acid. chemguide.co.uk

A pertinent example, although for a disubstituted system, is the synthesis of 2-chlorocubane-1,4-dicarboxylic acid. In this multi-step synthesis, the precursor dimethyl 2-chlorocubane-1,4-dicarboxylate is hydrolyzed. The reaction is carried out using lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF) and water. This process efficiently cleaves the ester groups to yield the corresponding dicarboxylic acid. acs.org

Table 1: Hydrolysis of Dimethyl 2-chlorocubane-1,4-dicarboxylate acs.org

| Starting Material | Reagents | Solvent | Product | Yield |

| Dimethyl 2-chlorocubane-1,4-dicarboxylate | LiOH·H₂O | THF/H₂O | 2-Chlorocubane-1,4-dicarboxylic acid | 90% |

This established methodology for the hydrolysis of a chlorinated cubane diester provides a strong basis for the analogous conversion of a monochlorinated cubane monoester, such as methyl 4-chlorocubane-1-carboxylate, to 4-chlorocubane-1-carboxylic acid.

Alternative Routes to Monochloro-Substituted Cubane Carboxylic Acids

Direct and selective synthesis of 4-chlorocubane-1-carboxylic acid presents a significant challenge due to the inherent reactivity of the cubane cage. However, plausible synthetic strategies can be extrapolated from existing literature on cubane functionalization.

One potential route involves the direct, selective chlorination of cubane-1-carboxylic acid or its corresponding ester. Research on the radical chlorination of dimethyl cubane-1,4-dicarboxylate has shown that monochlorination can be achieved with a degree of selectivity. acs.orgnih.gov The UV-light initiated radical chlorination using tert-butyl hypochlorite (t-BuOCl) in carbon tetrachloride at 0 °C preferentially yields the monochlorinated product in approximately 68% yield, alongside a mixture of dichlorinated derivatives. acs.orgnih.gov

Table 2: Radical Chlorination of Dimethyl cubane-1,4-dicarboxylate acs.orgnih.gov

| Starting Material | Reagents | Solvent | Conditions | Major Product | Yield |

| Dimethyl cubane-1,4-dicarboxylate | t-BuOCl | CCl₄ | UV light, 0 °C | Dimethyl 2-chlorocubane-1,4-dicarboxylate | 68% |

Applying this methodology to cubane-1-carboxylic acid or its methyl ester would likely result in a mixture of chlorinated isomers. The directing effect of the single carboxyl or ester substituent would influence the regioselectivity of the chlorination. Subsequent separation of the desired 4-chloro isomer, followed by hydrolysis if starting from the ester, would be necessary to isolate 4-chlorocubane-1-carboxylic acid.

Another conceptual approach starts with the readily available cubane-1,4-dicarboxylic acid. ic.ac.ukwikipedia.org This diacid can be converted to its dimethyl ester, which then undergoes selective monochlorination as described above. acs.orgnih.gov The resulting dimethyl 2-chlorocubane-1,4-dicarboxylate could then be subjected to a selective mono-decarboxylation or a related transformation to remove one of the carboxyl groups, yielding a 4-chlorocubane-1-carboxylic acid derivative. While synthetically complex, this route leverages the well-established chemistry of cubane-1,4-dicarboxylic acid.

Advanced Techniques in Cubane Chirality and Asymmetric Synthesis

The high symmetry of the cubane skeleton means that chirality is only introduced upon specific substitution patterns. manchester.ac.uk For a cubane to be chiral, it must possess at least three different substituents arranged in a non-symmetrical fashion. nih.gov

Methodologies for Introducing Chirality in Cubane Derivatives

The creation of chiral cubanes is a nuanced process that hinges on the strategic introduction of substituents to break the inherent symmetry of the parent hydrocarbon. Several key methodologies have been developed to achieve this:

Sequential Site-Selective Substitution: This is the most fundamental approach to inducing chirality in cubanes. By carefully controlling the regioselectivity of sequential reactions, different functional groups can be installed at specific positions on the cubane core. For instance, 1,2,3-trisubstituted and 1,3,5-trisubstituted cubanes are chiral when the three substituents are different. manchester.ac.uk

Use of Chiral Auxiliaries: A powerful strategy involves the attachment of a chiral auxiliary to an achiral cubane precursor. This auxiliary can then direct subsequent functionalization reactions to occur diastereoselectively, leading to the formation of an enantioenriched trisubstituted cubane. The chiral auxiliary can then be cleaved to reveal the chiral cubane product. This method has been successfully employed to achieve the first diastereoselective synthesis of 1,2,3-trisubstituted cubanes. researchgate.net The process typically involves converting cubane carboxylic acid to a chiral amide, followed by sequential ortho-selective deprotonations and trapping with electrophiles. researchgate.net

Strategies for Enantioselective Synthesis of Chiral Cubane Scaffolds

The development of catalytic asymmetric methods for synthesizing chiral cubanes is a burgeoning field of research, driven by the potential of these compounds in drug discovery.

Catalytic Asymmetric Methodologies: Recent advances have focused on the development of catalytic systems that can achieve the enantioselective synthesis of caged hydrocarbons like cubane. These methods often employ chiral catalysts to control the stereochemical outcome of reactions that build or functionalize the cubane scaffold. While still an emerging area, the progress in catalytic asymmetric synthesis for other complex molecules provides a promising outlook for future applications in cubane chemistry.

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, known as the "chiral pool," to synthesize chiral target molecules. organic-chemistry.org While less common for cubane synthesis due to the unique structure of the cage, it is a potential strategy where a chiral fragment could be incorporated into a precursor that is later cyclized to form the cubane core.

The ongoing development of these synthetic strategies is paving the way for the creation of a diverse range of novel chiral cubane derivatives with potential applications across various scientific disciplines.

Advanced Structural Elucidation and Theoretical Investigations of 4 Chlorocubane 1 Carboxylic Acid

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 4-Chlorocubane-1-carboxylic acid, this technique provides invaluable insights into the molecular geometry and the forces governing its crystal lattice.

The primary outcome of an X-ray diffraction study on 4-Chlorocubane-1-carboxylic acid is the unambiguous confirmation of its covalent structure. The analysis of the diffraction pattern allows for the precise localization of each atom, confirming the substitution pattern where the chlorine atom and the carboxylic acid group are situated at opposite corners of the cubane (B1203433) cage (the 1 and 4 positions).

The geometry of the cubane cage itself is a subject of significant interest. While idealized as a perfect cube, substitution can introduce subtle distortions. X-ray diffraction data for related chlorinated cubane dicarboxylic acids have confirmed the exact positions of the chlorine atoms. acs.org The carbon-carbon bond lengths within the cage are typically around 1.57 Å, slightly longer than in a typical alkane, which is a consequence of the immense ring strain. ic.ac.uk The bond angles are constrained to approximately 90 degrees, a significant deviation from the ideal sp³ hybridization of 109.5 degrees, which is the root of the molecule's high strain energy.

Table 1: Representative Crystallographic Parameters for a Substituted Cubane Cage

| Parameter | Typical Value |

|---|---|

| C-C Bond Length | ~1.57 Å |

| C-C-C Bond Angle | ~90° |

| C-H Bond Length | ~1.12 Å |

This table presents generalized data for the cubane core, as specific crystallographic data for 4-Chlorocubane-1-carboxylic acid is not publicly available. The values are representative of the general geometry of the cubane cage.

Beyond the individual molecule, X-ray diffraction reveals how molecules of 4-Chlorocubane-1-carboxylic acid pack together to form a crystal. The primary intermolecular force is typically hydrogen bonding between the carboxylic acid groups. researchgate.net The carboxylic acid proton of one molecule can form a strong hydrogen bond with one of the oxygen atoms of a neighboring molecule. This often leads to the formation of dimers or extended chain-like structures in the solid state. youtube.com

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations provide a powerful lens through which to understand the properties of molecules that are difficult or impossible to measure experimentally. For 4-Chlorocubane-1-carboxylic acid, computational methods offer deep insights into its electronic nature, acidity, and inherent strain.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chlorocubane-1-carboxylic acid, DFT calculations can map the electron density distribution, revealing the effects of the electron-withdrawing chlorine atom and carboxylic acid group on the cubane cage. These substituents can alter the charge density of the carbon-carbon bonds of the cubane skeleton. elsevierpure.com

DFT studies on related cubane derivatives have shown that substituents significantly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. The chlorine and carboxylic acid groups are expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack compared to unsubstituted cubane.

Table 2: Calculated Electronic Properties of Cubane and a Generic Substituted Cubane

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Cubane | - | - | ~7.50 |

| Substituted Cubane (Generic) | - | - | 1.87 - 5.61 |

Data for cubane and a range for substituted cubanoids are from reference nih.gov. Specific DFT data for 4-Chlorocubane-1-carboxylic acid is not available, but the trend of a reduced HOMO-LUMO gap upon substitution is well-established.

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. Theoretical models, often based on DFT calculations, can predict pKa values with considerable accuracy. nih.govmonkey-mind.blog These models typically calculate the change in Gibbs free energy for the deprotonation reaction in a simulated aqueous environment.

For 4-Chlorocubane-1-carboxylic acid, the presence of the electronegative chlorine atom is expected to have a significant acidifying effect. The chlorine atom withdraws electron density through the rigid cubane framework, stabilizing the resulting carboxylate anion and thus lowering the pKa (increasing the acidity) compared to cubane-1-carboxylic acid. Studies on chlorinated cubane-1,4-dicarboxylic acids have experimentally confirmed that the attachment of chlorine atoms reduces the pKa of the carboxylic functions. acs.org Theoretical predictions align with this trend, providing a quantitative estimate of this electronic effect.

Table 3: Effect of Chlorination on the pKa of Cubane Dicarboxylic Acids

| Compound | pKa,1 | pKa,2 |

|---|---|---|

| Cubane-1,4-dicarboxylic acid | - | - |

| Monochlorinated cubane-1,4-dicarboxylic acid | 3.17 ± 0.04 | 4.09 ± 0.05 |

| Dichlorinated cubane-1,4-dicarboxylic acids (average) | ~2.71 ± 0.05 | ~3.75 ± 0.05 |

Data from reference acs.org. This table illustrates the acidifying effect of chlorine substitution on the cubane framework.

The cubane skeleton is characterized by an exceptionally high strain energy, estimated to be around 166 kcal/mol. ic.ac.ukic.ac.uk This strain is primarily due to the severe angle distortion of the sp³-hybridized carbon atoms. Computational methods, including both wavefunction theory and DFT, are employed to calculate these strain energies, typically by using isodesmotic or homodesmotic reactions where the number and types of bonds are conserved. researchgate.netnih.gov

Theoretical Characterization of Transition States and Reaction Pathways

The formation and subsequent reactions of substituted cubanes can be computationally modeled to understand the underlying mechanisms, energetics, and feasibility of various chemical transformations. frontiersin.orgresearchgate.net Density Functional Theory (DFT) is a primary tool for exploring these reaction pathways, allowing for the calculation of energies for intermediates and transition states. nih.govacs.org

In a study analogous to the potential synthesis or reaction of 4-Chlorocubane-1-carboxylic acid, the radical chlorination of dimethyl cubane-1,4-dicarboxylate was investigated using DFT calculations (B3LYP-D3BJ/6-311+G(d,p)). nih.govacs.org The findings from this related system provide a robust theoretical framework for understanding the energetics of C-H activation on the cubane cage. The proposed mechanism initiates with the formation of a stable complex between the cubane derivative and a chlorine radical, followed by a hydrogen atom abstraction step to form a cubyl radical. nih.govacs.org This two-step process is crucial for predicting the regioselectivity and kinetic feasibility of such reactions.

The energies calculated for the chlorination of a similar cubane system highlight the favorability of this pathway. acs.org For example, the initial complex formation with a chlorine radical is an exothermic process, and the subsequent hydrogen abstraction has a relatively low activation energy barrier. nih.govacs.org These computational approaches are invaluable for designing synthetic routes and predicting the outcomes of reactions involving the rigid cubane core. frontiersin.orgresearchgate.net

Table 1: Calculated Energies for a Model Radical Chlorination Pathway

| Step | Description | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Initial Complex | Formation of a complex between the cubane substrate and a chlorine radical. | -10.3 | nih.govacs.org |

| Transition State (TS) | Energy barrier for the abstraction of a hydrogen atom from the cubane cage by the chlorine radical. | -2.5 | nih.govacs.org |

| Product Complex | Formation of HCl and the corresponding cubyl radical intermediate. | 1.9 | nih.govacs.org |

Molecular Modeling and Simulation for Conformational Analysis

While the cubane cage itself is exceptionally rigid and lacks the conformational isomerism seen in systems like cyclohexane, molecular modeling is essential for analyzing the orientation and interaction of its substituents. pressbooks.pub For 4-Chlorocubane-1-carboxylic acid, conformational analysis focuses on the rotational position of the carboxylic acid group (-COOH) relative to the cage and the chlorine atom at the C4 position.

Molecular dynamics (MD) simulations and DFT calculations can be employed to determine the lowest energy conformation. nih.govnih.gov These models account for intramolecular interactions, such as potential steric hindrance or electronic repulsion between the lone pairs of the chlorine atom and the oxygen atoms of the carboxylic acid. acs.org In related dichlorinated cubane dicarboxylates, repulsive interactions between chlorine and oxygen atoms (Cl•••O) have been noted to influence structural stability. acs.org

Comparative conformational analysis via DFT calculations can reveal the most stable arrangement by mapping the potential energy surface as the C1-C(OOH) bond rotates. acs.org This analysis helps predict the preferred spatial orientation of the hydroxyl and carbonyl groups, which in turn influences intermolecular interactions like hydrogen bonding in the solid state or in solution. Such simulations provide critical insights into how the molecule interacts with its environment, which is fundamental to understanding its chemical behavior. nih.gov

Spectroscopic Characterization (Excluding Basic Identification Data)

Advanced spectroscopic methods provide empirical data that complements theoretical investigations, offering detailed insights into the bonding, structure, and electronic environment of 4-Chlorocubane-1-carboxylic acid.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. echemi.com The IR spectrum of 4-Chlorocubane-1-carboxylic acid is expected to be rich and informative, dominated by the characteristic absorptions of the carboxylic acid group, with contributions from the chlorinated cubane framework. spectroscopyonline.com

The most prominent feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which typically appears as a wide envelope from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. spectroscopyonline.comyoutube.com This broadening is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. spectroscopyonline.com Another key diagnostic peak is the intense and sharp carbonyl (C=O) stretch, expected in the region of 1730-1700 cm⁻¹. spectroscopyonline.com The C-O single bond stretch of the carboxylic acid also gives rise to a strong peak, generally found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

Vibrations associated with the cubane cage itself are also present, though they are typically weaker in intensity. nih.gov These skeletal modes often appear in the 1100-1000 cm⁻¹ region. nih.gov The carbon-chlorine (C-Cl) bond introduces a stretching vibration that is expected in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹.

Table 2: Predicted Characteristic Infrared Absorption Bands for 4-Chlorocubane-1-carboxylic Acid

| Frequency Range (cm⁻¹) | Vibrational Mode | Description of Peak | Reference |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Very broad, strong; indicative of hydrogen-bonded dimer | spectroscopyonline.comyoutube.com |

| 1730 - 1700 | C=O Stretch | Strong, sharp | spectroscopyonline.com |

| 1320 - 1210 | C-O Stretch | Strong | spectroscopyonline.com |

| ~960 - 900 | O-H Bend (out-of-plane) | Broad, medium; another feature of dimer | spectroscopyonline.com |

| 1100 - 1000 | Cubane Cage Modes | Weak to medium | nih.gov |

| 850 - 550 | C-Cl Stretch | Medium to strong | Generic Range |

NMR spectroscopy is the definitive method for establishing the connectivity and stereochemical arrangement of atoms in a molecule. For 4-Chlorocubane-1-carboxylic acid, ¹H and ¹³C NMR spectra provide a precise map of the unique chemical environments within its rigid structure. nih.gov

¹H NMR: Due to the molecule's symmetry, the seven protons on the cubane cage are expected to resolve into three distinct signals. The integration of these signals would correspond to a 1:2:4 or similar ratio, depending on accidental chemical shift equivalence. A related compound, 2-Chlorocubane-1,4-dicarboxylic acid, shows complex multiplets for its cage protons in the range of δ 4.20–4.39 ppm. acs.org For 4-Chlorocubane-1-carboxylic acid, distinct multiplets are expected in a similar region, with the exact chemical shifts influenced by the anisotropic effects of the C-Cl and C-COOH groups. The rigid geometry of the cubane cage results in characteristic through-space and through-bond coupling constants, which can be analyzed to confirm proton assignments.

¹³C NMR: The ¹³C NMR spectrum is predicted to show four signals for the cubane cage carbons, in addition to the signal for the carboxyl carbon. These would correspond to the C1 (bonded to COOH), C4 (bonded to Cl), and the two sets of chemically non-equivalent C-H carbons. The carboxyl carbon (C=O) would appear significantly downfield, typically >170 ppm. The C1 and C4 carbons would also be deshielded, while the remaining cage carbons would appear further upfield.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguously assigning each proton and carbon signal and confirming the connectivity through one-bond (HSQC) and multiple-bond (HMBC) correlations.

Table 3: Predicted ¹H and ¹³C NMR Data for 4-Chlorocubane-1-carboxylic Acid

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Comments |

|---|---|---|---|---|

| ¹H | Cage Protons | ~ 4.0 - 4.5 | Multiplets | Three distinct signals expected for the 7 protons. Analogous to related structures. acs.org |

| ¹H | Carboxyl Proton | > 10 | Broad Singlet | Highly variable depending on solvent and concentration. |

| ¹³C | C=O | > 170 | Singlet | Characteristic of a carboxylic acid. |

| ¹³C | C1-COOH | ~ 50 - 60 | Singlet | Quaternary carbon attached to the carboxyl group. |

| ¹³C | C4-Cl | ~ 60 - 70 | Singlet | Quaternary carbon attached to chlorine. |

| ¹³C | Cage CH Carbons | ~ 45 - 55 | Doublets | Multiple distinct signals expected for the remaining methine carbons. |

Reactivity Profiles and Chemical Transformations of 4 Chlorocubane 1 Carboxylic Acid

Reactivity of the Cubane (B1203433) Cage and Carboxylic Acid Functionality

The cubane framework, despite its high strain energy of approximately 166 kcal/mol, is kinetically stable. dtic.mil This stability allows for a range of chemical transformations on its functional groups without decomposition of the cage structure. ic.ac.uk

C-H Bond Activation in Substituted Cubanes

Direct functionalization of the C-H bonds of the cubane core is a significant area of research. While challenging, methods for C-H activation have been developed. One approach involves directed ortho-metalation, where a directing group, such as an amide, facilitates the deprotonation of an adjacent C-H bond. ic.ac.ukresearchgate.net The presence of electron-withdrawing groups can enhance the reactivity of the cubane C-H bonds towards metalation. ic.ac.uk

Transition-metal-catalyzed C-H activation has also been demonstrated. For instance, a palladium-catalyzed ortho-C–H acetoxylation of a cubane derivative has been developed, providing a route to introduce oxygen functionalities. acs.org Photocatalytic methods using a hydrogen atom transfer (HAT) catalyst have been employed for the direct C-H alkylation of cubanes, where a cubyl radical is generated and then undergoes conjugate addition to Michael acceptors. researchgate.net

Radical Reaction Pathways and Selectivity Considerations

Radical reactions provide a viable pathway for the substitution of the cubane framework. The cubyl radical can be generated through various methods, including from the corresponding carboxylic acid. ic.ac.uk However, a common challenge with radical reactions is the potential for obtaining mixtures of products. ic.ac.uk For example, light-induced iodination of cubane can lead to mono-, di-, and tri-iodinated products. ic.ac.uk

The selectivity of radical reactions on substituted cubanes is influenced by the nature and position of the existing substituents. Electron-withdrawing groups can significantly reduce the rate of hydrogen abstraction by radicals like the tert-butoxyl radical. acs.org In a study on the radical chlorination of dimethyl cubane-1,4-dicarboxylate, a monochlorinated product was preferentially formed, along with smaller amounts of dichlorinated derivatives. nih.gov Further chlorination proved difficult, suggesting that the presence of chlorine atoms deactivates the cage towards further radical substitution. nih.gov

Carboxylic Acid Derivatization and Functional Group Interconversions

The carboxylic acid group in 4-chlorocubane-1-carboxylic acid is a versatile handle for a wide array of chemical transformations. ic.ac.uk

Decarboxylation Reactions and Mechanistic Understanding

Decarboxylation of cubanecarboxylic acids is a key method for accessing unsubstituted or differently functionalized cubanes. ic.ac.uk An improved method for decarboxylation involves the Barton radical decarboxylation, where the carboxylic acid is converted to a thiohydroxamic ester, which then undergoes homolytic decomposition. scilit.comcolab.wsresearchgate.net This method has been shown to be superior to the earlier thermal degradation of the di-t-butyl perester. ic.ac.uk

Electrochemical methods have also been developed for the decarboxylative functionalization of cubane carboxylic acids. The Hofer–Moest reaction, an oxidative decarboxylative ether formation, has been successfully applied to cubane carboxylic acids under flow conditions. nih.gov More recently, copper-photoredox-catalyzed decarboxylative reactions have been developed for amination, arylation, alkylation, and trifluoromethylation of cubanes. princeton.edu

Synthesis of Esters, Amides, and Other Carboxyl Derivatives

The carboxylic acid functionality on the cubane core behaves in a predictable manner, allowing for standard functional group interconversions. ic.ac.ukic.ac.uk Esters and amides can be readily synthesized using conventional methods. For example, 4-carbomethoxycubanecarboxylic acid has been prepared from the corresponding dione. dtic.mil The synthesis of various esters and amides is a common strategy to modify the properties of the cubane molecule for applications in medicinal chemistry and materials science. acs.orgyoutube.comchadsprep.com The reactivity of these derivatives, such as the enhanced ability of the amide group to direct ortho-metalation, is a crucial aspect of cubane chemistry. ic.ac.uk

Influence of Chloro-Substitution on Cubane Reactivity and Electronic Properties

The presence of a chloro-substituent on the cubane cage significantly influences its reactivity and electronic properties.

The chloro group is an electron-withdrawing substituent, which can affect the acidity of the carboxylic acid and the reactivity of the C-H bonds. In a study on chlorinated cubane-1,4-dicarboxylic acids, the pKa values of the monochlorinated diacid were determined to be 3.17 and 4.09. nih.govacs.org This indicates an increase in acidity compared to the parent dicarboxylic acid.

The chloro group also impacts the strain energy of the cubane cage. DFT calculations have shown that the introduction of a chlorine atom increases the strain energy of the cubane system. nih.gov For instance, the strain energy of monochlorinated cubane-1,4-dicarboxylic acid is slightly higher than the parent diacid. nih.gov The introduction of a second chlorine atom further increases the strain, with the relative strain depending on the substitution pattern. nih.gov This increased strain can influence the kinetic and thermodynamic stability of the molecule.

Electron-withdrawing substituents like chlorine can also alter the charge density of the cubane skeleton. researchgate.net This modification of the electronic properties can affect the molecule's behavior in chemical reactions and its potential applications as a bioisostere for aromatic rings in drug design. youtube.comboisestate.edunih.gov

Electronic Effects on Reaction Kinetics and Thermodynamics

The electronic landscape of 4-chlorocubane-1-carboxylic acid is significantly shaped by the inherent properties of the cubane framework and the attached functional groups. The carbon atoms of the cubane cage are sp³ hybridized, but the enforced 90° bond angles, a significant deviation from the ideal 109.5°, lead to a high degree of strain. aps.orgic.ac.uk This strain manifests in unusual electronic properties, including a notable increase in the s-character of the exocyclic C-H bonds. Consequently, cubane is more acidic than typical cycloalkanes. wikipedia.org

The introduction of a chlorine atom and a carboxylic acid group further modulates the electronic environment of the cubane core. The electron-withdrawing nature of these substituents has a profound impact on the acidity of the carboxylic acid proton. This is quantitatively demonstrated by the dissociation constants (pKa) of cubane-1,4-dicarboxylic acid and its chlorinated derivatives. The presence of a single chlorine atom on the cubane cage leads to a significant increase in the acidity of the carboxylic acid groups. acs.orgnih.gov

| Compound | pKa1 | pKa2 |

|---|---|---|

| Cubane-1,4-dicarboxylic acid | - | - |

| 2-Chlorocubane-1,4-dicarboxylic acid | 3.17 ± 0.04 | 4.09 ± 0.05 |

| Dichlorinated cubane-1,4-dicarboxylic acids | ~2.71 ± 0.05 | ~3.75 ± 0.05 |

The data clearly shows that the attachment of one chlorine atom reduces the pKa1 by approximately 0.5 units and the pKa2 by about 0.4 units compared to the parent dicarboxylic acid. acs.orgnih.gov The addition of a second chlorine atom further enhances this acidifying effect. acs.orgnih.gov This increased acidity is a direct thermodynamic consequence of the inductive electron withdrawal by the electronegative chlorine atom, which stabilizes the resulting carboxylate anion.

From a kinetic perspective, the electronic effects of the substituents are evident in reactions such as radical chlorination. Computational studies on the radical chlorination of dimethyl cubane-1,4-dicarboxylate show that the reaction proceeds through the formation of a relatively stable complex with a chlorine radical, followed by hydrogen atom abstraction from the cage. acs.orgnih.gov The transition state energies for the abstraction of different hydrogen atoms are influenced by the electronic environment, directing the regioselectivity of the chlorination. acs.org

Stereoelectronic Control in Transformations

The rigid, cage-like structure of the cubane core imposes strict stereoelectronic constraints on the chemical transformations of 4-chlorocubane-1-carboxylic acid. Unlike flexible acyclic or larger ring systems, the cubane framework offers very little conformational freedom. ic.ac.uk This rigidity dictates the trajectory of approaching reagents and the stereochemical outcome of reactions.

Functional group transformations on the carboxylic acid moiety, such as esterification or amidation, generally proceed in a predictable manner, similar to those on less sterically hindered carboxylic acids. ic.ac.uk However, reactions involving the cubane cage itself are highly dependent on the spatial arrangement of the substituents and the accessibility of the reaction centers.

The stereoelectronic influence is particularly evident in reactions that involve the formation of intermediates with specific geometric requirements. For instance, elimination reactions that typically proceed via an anti-periplanar arrangement of the leaving groups are disfavored in the cubane system due to its rigid geometry. wikipedia.org Similarly, the formation of planar carbocations or radicals at the bridgehead positions is energetically unfavorable due to the strain associated with deforming the cage structure.

An example of stereoelectronic control can be seen in the Wharton transposition sequence used in the synthesis of 1,3-disubstituted cubanes. The stereochemistry of the starting epoxide dictates the outcome of the subsequent fragmentation and rearrangement steps. rsc.org While specific studies on the stereocontrolled reactions of 4-chlorocubane-1-carboxylic acid are not extensively detailed in the provided search results, the principles derived from related cubane derivatives are directly applicable. The fixed positions of the chloro and carboxylic acid groups on the cubane skeleton will direct incoming reagents to specific faces of the cube, leading to highly stereoselective transformations.

Academic Applications and Bioisosteric Role of Functionalized Cubanes

Cubane (B1203433) Derivatives in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of the cubane cage has garnered significant interest in medicinal chemistry as a bioisosteric replacement for aromatic rings. This section explores the multifaceted role of functionalized cubanes, with a focus on the implications of a chloro- and carboxylic acid-substituted scaffold, in the design and development of novel therapeutic agents.

The cubane moiety serves as a unique saturated bioisostere for a para-substituted phenyl ring. the-eye.eu Its cubic geometry provides a rigid framework that can position substituents in well-defined spatial arrangements, mimicking the vector relationships of substituents on an aromatic ring. rsc.org Unlike the planar nature of benzene (B151609), the three-dimensional structure of cubane can lead to distinct interactions with biological targets. dntb.gov.ua The distance across the diagonal of the cubane cage is nearly identical to the distance between the para positions of a benzene ring, making it an excellent geometric substitute. rsc.org This bioisosteric replacement can be particularly advantageous in "escaping from flatland," a drug design strategy aimed at increasing the three-dimensionality of molecules to improve their pharmacological properties.

Replacing a phenyl ring with a cubane scaffold can significantly influence a compound's potency, solubility, and metabolic stability. The increased sp³ character of the cubane cage generally leads to improved solubility and metabolic stability compared to their aromatic counterparts. nih.govnih.gov The rigid nature of the cubane framework can enhance binding affinity to a target protein by reducing the entropic penalty upon binding.

In a specific example, the substitution of a benzene ring with a cubane in the neurotropic compound Leteprinim was shown to have a beneficial effect on both its activity and solubility. the-eye.eu The cubane analog demonstrated a greater enhancement of nerve growth factor's ability to promote neurite growth compared to the original phenyl-containing compound. researchgate.net Furthermore, the inherent stability of the cubane cage towards metabolic degradation is a key advantage. nih.gov The C-H bonds of the cubane are less susceptible to enzymatic oxidation, a common metabolic pathway for aromatic rings. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

The design of cubane-containing therapeutic candidates hinges on leveraging the unique structural and physicochemical properties of the cubane core. A primary principle is the use of the cubane as a rigid scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement to optimize interactions with a biological target. The substitution pattern on the cubane cage is critical. For instance, 1,4-disubstituted cubanes are excellent mimics of para-substituted phenyl rings. the-eye.eu

The synthesis of specifically functionalized cubanes is a key consideration in the design process. The synthesis of 4-chlorocubane-1-carboxylic acid has been achieved through the hydrolysis of its corresponding methoxycarbonyl precursor. nih.gov The presence of the carboxylic acid group provides a handle for further synthetic modifications, such as amide bond formation, allowing for the attachment of the cubane scaffold to other molecular fragments. nih.gov The chloro-substituent can also influence the electronic properties and lipophilicity of the molecule, which can be fine-tuned to optimize drug-like properties.

Table 1: Synthesis of 4-Chlorocubane-1-carboxylic acid

| Precursor | Reagents | Solvent | Yield |

|---|

The functional groups on a cubane scaffold play a pivotal role in mediating interactions with protein targets. A carboxylic acid group, as present in 4-chlorocubane-1-carboxylic acid, is a versatile hydrogen bond donor and acceptor. ntis.gov It can form strong ionic interactions with positively charged amino acid residues such as arginine and lysine (B10760008) within a protein's binding site. wikipedia.org The rigid nature of the cubane cage precisely orients the carboxylic acid for optimal interaction, potentially leading to higher binding affinity and selectivity.

Functionalized Cubanes in Materials Science and Energetic Applications

The unique properties of the cubane cage, including its high strain energy and density, make it a valuable building block in materials science and for the development of energetic materials.

Cubane and its derivatives are of significant interest as high-energy-density materials (HEDMs). uq.edu.au The cubane molecule possesses a remarkable strain energy of approximately 166 kcal/mol and a high density for a hydrocarbon (1.29 g/cm³). This combination of high heat of formation and high density makes cubane derivatives promising candidates for advanced explosives and propellants. uq.edu.au

The introduction of energetic functionalities, such as nitro groups, onto the cubane core can further enhance its energetic properties. For example, octanitrocubane is a powerful explosive that is more energetic than HMX (octogen). Halogenated cubanes are also being investigated in this context. While the primary focus has often been on nitrated derivatives, the presence of halogens can influence the density and decomposition characteristics of the material. For instance, 4-chlorocubane-1-carboxylic acid has been noted in the context of impact sensitivity testing of energetic materials. The thermal stability and decomposition pathways of such functionalized cubanes are critical areas of research to ensure their safe handling and application.

Table 2: Physicochemical Data for 4-Chlorocubane-1-carboxylic acid

| Property | Value | Source |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) 4.31–4.26 (m, 3H), 4.23–4.18 (m, 3H) | nih.gov |

| Impact Sensitivity | Noted as a compound subjected to hammer test 'go' events. |

Role in Supramolecular Architectures and Crystal Engineering

The rigid, well-defined geometry of the cubane cage, coupled with the introduction of functional groups, makes functionalized cubanes like 4-chlorocubane-1-carboxylic acid intriguing building blocks for supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, ordered structures through non-covalent interactions. The precise spatial arrangement of substituents on the cubane scaffold allows for predictable and controlled assembly in the solid state.

The presence of both a carboxylic acid group and a chlorine atom on the cubane core provides specific sites for directional intermolecular interactions, namely hydrogen bonding and halogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, often leading to the formation of robust and predictable synthons, such as the common carboxylic acid dimer. The chlorine atom, with its region of positive electrostatic potential on the cap (the σ-hole), can participate in halogen bonding with electron-donating atoms, further guiding the assembly of molecules into higher-order structures.

While detailed studies on the supramolecular architecture of 4-chlorocubane-1-carboxylic acid itself are not extensively documented in publicly available literature, the principles of its self-assembly can be inferred from studies on closely related chlorinated cubane-1,4-dicarboxylic acids. Research on these analogous compounds reveals that the interplay between the cubane core and its functional groups dictates the resulting crystal packing.

The specific substitution pattern on the cubane cage is crucial. For instance, in 2-chlorocubane-1,4-dicarboxylic acid, the single chlorine atom influences the packing of the hydrogen-bonded chains. In dichlorinated derivatives, the relative positions of the two chlorine atoms provide a finer control over the supramolecular assembly, leading to different packing motifs. It is therefore anticipated that 4-chlorocubane-1-carboxylic acid would similarly utilize its carboxylic acid for primary chain formation and the chlorine atom to direct the packing of these chains.

The combination of the rigid cubane scaffold and the specific directional interactions afforded by the functional groups allows for the rational design of crystalline materials with potentially tunable properties. The ability to precisely control the arrangement of molecules in the solid state is a cornerstone of crystal engineering, with implications for the development of new materials with desired optical, electronic, or mechanical properties. The study of functionalized cubanes like 4-chlorocubane-1-carboxylic acid contributes to a deeper understanding of non-covalent interactions and provides a pathway to novel, highly ordered molecular solids.

| Compound Name | Role in Supramolecular Chemistry |

| 4-Chlorocubane-1-carboxylic acid | A potential building block for supramolecular assembly, utilizing its carboxylic acid for hydrogen bonding and its chlorine atom for halogen bonding to direct crystal packing. |

| Chlorinated Cubane-1,4-dicarboxylic Acids | Serve as model compounds demonstrating how functional groups on a cubane core direct solid-state assembly. The carboxylic acid groups form primary hydrogen-bonded chains, while the chlorine atoms mediate the packing of these chains, influencing the overall crystal architecture. |

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Strategies for Complex Cubane (B1203433) Derivatives

The synthesis of polysubstituted cubanes, particularly those with specific substitution patterns like 4-Chlorocubane-1-carboxylic acid, remains a significant challenge. Current methods often involve lengthy sequences and may lack the desired regioselectivity. Future research will undoubtedly focus on developing more efficient and versatile synthetic routes.

A key area of development will be the advancement of methods for the controlled functionalization of the cubane core. While the synthesis of cubane-1,4-dicarboxylic acid is well-established, achieving specific non-para substitution patterns is less straightforward. dtic.mil Strategies that allow for the selective introduction of a chlorine atom at the C4 position and a carboxylic acid group at the C1 position on a pre-existing cubane skeleton are highly desirable. This could involve the development of novel directing groups or the exploitation of subtle electronic differences on the cubane cage.

Furthermore, the exploration of alternative starting materials beyond the traditional cyclopentanone-derived routes could provide more direct access to asymmetrically substituted cubanes. The development of robust, scalable, and cost-effective synthetic protocols is crucial for making complex cubane derivatives like 4-Chlorocubane-1-carboxylic acid more accessible for broader research and application.

Advanced Computational Prediction and Rational Design of Functionalized Cubanes

Computational chemistry is poised to play an increasingly vital role in guiding the synthesis and application of functionalized cubanes. Quantum chemical methods can provide valuable insights into the geometric and electronic properties of molecules like 4-Chlorocubane-1-carboxylic acid, helping to predict their reactivity, stability, and potential as building blocks in larger molecular architectures.

Future computational studies will likely focus on:

Predicting Physicochemical Properties: Accurately predicting properties such as acidity, lipophilicity, and dipole moment is crucial for the rational design of cubane derivatives for specific applications, for instance, in medicinal chemistry where these parameters govern pharmacokinetic and pharmacodynamic profiles.

Modeling Reaction Pathways: Computational modeling can help elucidate the mechanisms of existing synthetic routes and predict the feasibility of new, more efficient pathways for the synthesis of 4-Chlorocubane-1-carboxylic acid. This can significantly reduce the experimental effort required to optimize reaction conditions.

Designing Novel Functionalities: In silico screening of various functional groups on the cubane scaffold can identify derivatives with desired electronic or steric properties. This rational design approach can accelerate the discovery of new materials and biologically active compounds based on the 4-chlorocubane-1-carboxylic acid framework.

A summary of computationally predictable properties for functionalized cubanes is presented in Table 1.

| Property | Computational Method | Relevance to 4-Chlorocubane-1-carboxylic acid |

| Geometric Parameters | Density Functional Theory (DFT) | Predicts bond lengths, bond angles, and overall molecular shape, which are crucial for understanding strain and reactivity. |

| Electronic Properties | DFT, Ab initio methods | Determines dipole moment, polarizability, and electrostatic potential, influencing intermolecular interactions and solubility. |

| Spectroscopic Data | Time-Dependent DFT (TD-DFT) | Simulates NMR and IR spectra to aid in experimental characterization. |

| Thermodynamic Stability | DFT, High-level coupled-cluster methods | Calculates heats of formation and strain energies, providing insights into the kinetic and thermodynamic stability of the molecule. |

| Reactivity Indices | Fukui functions, Localized Orbitals | Predicts the most likely sites for electrophilic or nucleophilic attack, guiding synthetic functionalization strategies. |

Exploration of New Catalytic Methods for Selective Functionalization

The development of new catalytic methods for the selective functionalization of the cubane cage is a frontier in synthetic organic chemistry. The high s-character of the C-H bonds in cubane makes them relatively inert, posing a significant challenge for direct functionalization.

Future research in this area will likely concentrate on:

Transition Metal-Catalyzed C-H Activation: The use of transition metal catalysts to selectively activate and functionalize specific C-H bonds on the cubane scaffold holds immense promise. dtic.mil This could enable the direct introduction of various functional groups, bypassing the need for pre-functionalized starting materials. Research into catalysts that can differentiate between the electronically distinct C-H bonds of 4-Chlorocubane-1-carboxylic acid will be particularly valuable.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. nih.gov Its application to cubane chemistry could lead to novel methods for the introduction of functional groups through radical-mediated pathways. This could be particularly useful for the late-stage functionalization of complex cubane derivatives.

Biocatalysis: The use of enzymes to catalyze reactions on the cubane scaffold is a largely unexplored but potentially transformative area. researchgate.net Enzymes offer unparalleled selectivity and could be engineered to perform specific modifications on the cubane core, leading to the synthesis of enantiomerically pure and complex cubane derivatives that are difficult to access through traditional chemical methods.

Expansion of Cubane-Based Scaffolds in Diverse Areas of Chemical Biology and Materials Science

The unique properties of the cubane scaffold make it an attractive building block for a wide range of applications. The introduction of specific functional groups, as in 4-Chlorocubane-1-carboxylic acid, further expands the potential utility of this remarkable molecule.

In chemical biology , the rigid three-dimensional structure of the cubane core makes it an excellent scaffold for the design of novel therapeutic agents and chemical probes. nih.govresearchgate.netacs.org The cubane cage can serve as a bioisostere for a phenyl group, offering a non-aromatic, metabolically stable alternative in drug design. acs.org The chlorine and carboxylic acid functionalities of 4-Chlorocubane-1-carboxylic acid provide handles for further chemical modification, allowing for the attachment of pharmacophores or reporter groups. Future research could explore the use of this compound as a starting point for the synthesis of enzyme inhibitors, receptor ligands, or probes for studying biological processes.

In materials science , the high density and strain energy of the cubane cage make it a candidate for the development of high-energy-density materials. dtic.milbris.ac.uk The introduction of functional groups can be used to tune the energetic properties and sensitivity of these materials. Furthermore, the rigid and well-defined geometry of the cubane scaffold makes it an ideal building block for the construction of novel polymers and supramolecular assemblies. bris.ac.uksoton.ac.ukic.ac.uk The carboxylic acid group of 4-Chlorocubane-1-carboxylic acid can be used as a point of attachment for polymerization or for directing self-assembly processes, leading to the creation of new materials with unique optical, electronic, or mechanical properties. The potential applications of functionalized cubanes in these fields are summarized in Table 2.

| Field | Application | Role of 4-Chlorocubane-1-carboxylic acid |

| Chemical Biology | Drug Discovery | Scaffold for designing enzyme inhibitors, receptor agonists/antagonists. The chloro and carboxyl groups allow for further derivatization. |

| Chemical Probes | Rigid framework for positioning reporter groups to study biological interactions. | |

| Materials Science | Energetic Materials | Precursor for high-density energetic materials, with the chloro and carboxyl groups influencing performance and stability. |

| Polymers | Monomer unit for creating rigid-rod polymers with unique thermal and mechanical properties. | |

| Supramolecular Chemistry | Building block for the design of metal-organic frameworks (MOFs) and other self-assembled structures. |

Q & A

Basic: What synthetic methodologies are established for 4-Chlorocubane-1-carboxylic acid, and how can reaction yields be optimized?

Answer:

Synthesis typically involves multi-step routes starting from cubane derivatives. Key steps include:

- Chlorination strategies : Selective introduction of chlorine at the cubane scaffold using reagents like SOCl₂ or PCl₃ under controlled conditions to avoid over-chlorination .

- Carboxylic acid formation : Oxidation of cubane-methyl precursors (e.g., cubane-1-methanol) with KMnO₄ or CrO₃ under acidic conditions .

- Yield optimization : Catalytic systems (e.g., phase-transfer catalysts) improve regioselectivity, while high-pressure reactors enhance reaction efficiency for strained cubane systems .

Advanced: How can computational modeling predict stereochemical outcomes in derivatives of 4-Chlorocubane-1-carboxylic acid?

Answer:

- Density Functional Theory (DFT) : Used to analyze transition states in cycloaddition reactions (e.g., Diels-Alder) to predict regioselectivity and strain energy effects .

- Molecular dynamics simulations : Model solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF, which stabilize high-energy intermediates .

- Benchmarking : Compare computational results with experimental X-ray crystallography data (e.g., bond angles, dihedral strains) to validate models .

Basic: What spectroscopic techniques are critical for characterizing 4-Chlorocubane-1-carboxylic acid?

Answer:

- NMR spectroscopy : ¹³C NMR identifies chlorine-induced deshielding at the cubane core; ¹H NMR monitors carboxylic proton exchange dynamics .

- X-ray crystallography : Resolves cubane distortion caused by chlorine substitution and confirms carboxylate group orientation .

- IR spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) to assess purity .

Advanced: How do steric effects influence the reactivity of 4-Chlorocubane-1-carboxylic acid in cycloaddition reactions?

Answer:

- Steric hindrance analysis : Cubane’s rigid structure limits accessibility to the carboxylic acid group, reducing nucleophilic attack efficiency. Steric maps from crystallography guide solvent choice (e.g., THF vs. DMSO) .

- Kinetic studies : Compare reaction rates with non-chlorinated cubane analogs to quantify steric deceleration. For example, Diels-Alder reactions show 3–5× slower kinetics due to chlorine’s bulk .

- Computational steric descriptors : Use Tolman’s cone angles or buried volume calculations (%Vbur) to predict reactivity trends .

Basic: How is the acid dissociation constant (pKa) of 4-Chlorocubane-1-carboxylic acid determined experimentally?

Answer:

- Potentiometric titration : Dissolve the compound in water/ethanol mixtures and titrate with standardized NaOH. Monitor pH shifts to identify equivalence points .

- UV-Vis spectroscopy : Track deprotonation-induced absorbance changes (e.g., at 210–230 nm) in buffered solutions .

- Correlation with computational pKa : Compare experimental data with DFT-calculated proton affinities to validate accuracy .

Advanced: What strategies resolve contradictions in reported biological activities of 4-Chlorocubane-1-carboxylic acid derivatives?

Answer:

- Meta-analysis : Aggregate enzyme inhibition data (e.g., IC₅₀ values) across studies to identify outliers. Use statistical tools like Grubbs’ test to exclude anomalous results .

- Structural benchmarking : Cross-reference crystallographic data with biochemical assays to confirm active-site binding modes versus non-specific interactions .

- Reproducibility protocols : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability in reported IC₅₀ values .

Basic: What safety protocols are essential when handling 4-Chlorocubane-1-carboxylic acid?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of chlorinated vapors during synthesis .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

Advanced: How can isotopic labeling (e.g., ¹⁸O) elucidate the metabolic pathways of 4-Chlorocubane-1-carboxylic acid?

Answer:

- Synthesis of labeled analogs : Incorporate ¹⁸O into the carboxylic acid group via H₂¹⁸O hydrolysis of cubane-1-carbonyl chloride .

- Mass spectrometry (MS) : Track ¹⁸O retention in metabolites (e.g., glucuronide conjugates) to map hepatic oxidation pathways .

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps in metabolism .

Basic: What chromatographic methods separate 4-Chlorocubane-1-carboxylic acid from byproducts?

Answer:

- HPLC : Use C18 columns with mobile phases of acetonitrile/0.1% TFA (90:10 v/v) for baseline separation. Monitor at 254 nm .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) visualize spots under UV light (Rf ≈ 0.4) .

Advanced: How does the electron-withdrawing chlorine affect the cubane core’s electronic structure?

Answer:

- Natural Bond Orbital (NBO) analysis : Quantifies charge redistribution; chlorine increases positive charge density at adjacent carbons by 0.12–0.15 e .

- Electrostatic potential maps : Show enhanced electrophilicity at the carboxylic acid group, facilitating nucleophilic reactions (e.g., esterification) .

- Cyclic voltammetry : Measures oxidation potentials; chlorine lowers the cubane’s HOMO energy by ~0.3 eV, reducing susceptibility to radical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.